molecular formula C12H7F4NO4 B569046 Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 219939-04-5

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

Katalognummer: B569046
CAS-Nummer: 219939-04-5
Molekulargewicht: 305.185
InChI-Schlüssel: JFOLZBWBJAXITM-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural and Functional Significance of Isoxazole Derivatives in Medicinal Chemistry

Isoxazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities. The five-membered heterocyclic ring system, containing nitrogen and oxygen atoms in adjacent positions, provides a unique platform for molecular recognition and binding interactions with diverse biological targets. The structural features of isoxazole enable multiple non-covalent interactions, particularly hydrogen bonding through the nitrogen and oxygen heteroatoms, pi-pi stacking interactions via the unsaturated five-membered ring, and hydrophilic interactions that contribute to favorable pharmacokinetic profiles. These compounds demonstrate exceptional capability for modulating protein-protein interactions and enzyme activities across various therapeutic areas.

The medicinal chemistry significance of isoxazoles is underscored by their presence in numerous clinically approved pharmaceuticals and their demonstrated efficacy in treating diverse pathological conditions. Isoxazole-containing compounds possess broad biological activities including anticancer, antibacterial, antifungal, antiviral, anti-microbial, anti-tuberculosis, and anti-inflammatory properties. The United States Food and Drug Administration has approved more than twenty drugs containing isoxazole nuclei for various clinical conditions, highlighting their established therapeutic value and safety profiles. Recent research has shown that isoxazole derivatives can function as potent inhibitors of critical cellular processes, including cancer cell proliferation, inflammatory cascade activation, and microbial growth mechanisms.

Contemporary studies have revealed that isoxazole derivatives demonstrate remarkable anticancer activity against multiple cancer cell lines. Research conducted by various investigators has shown that novel isoxazole derivatives exhibit significant cytotoxicity against cancer cell lines including melanoma, breast cancer, lung cancer, and colorectal cancer models. Compound studies have demonstrated inhibitory concentrations in the low micromolar to nanomolar range, indicating potent anticancer potential. For instance, specific isoxazole derivatives have shown anticancer activity with inhibitory concentration values ranging from 2.59 to 29.57 micrograms per milliliter against various cancer cell lines, with molecular docking studies confirming favorable binding interactions with target enzymes such as topoisomerase.

The anti-inflammatory properties of isoxazole derivatives represent another significant area of therapeutic application. Research has demonstrated that these compounds can effectively inhibit cyclooxygenase and lipoxygenase pathways, key mediators of inflammatory responses. Studies have shown that specific isoxazole derivatives exhibit potent cyclooxygenase-2 inhibition with inhibitory concentration values as low as 9.16 micromolar, comparable to established anti-inflammatory agents. Additionally, these compounds demonstrate significant 5-lipoxygenase inhibition, with some derivatives showing inhibitory concentrations of 3.67 micromolar, indicating their potential as dual-pathway anti-inflammatory agents.

The antimicrobial and antitubercular activities of isoxazole derivatives further emphasize their therapeutic versatility. Research findings indicate that numerous isoxazole compounds demonstrate significant activity against both Gram-positive and Gram-negative bacterial strains, as well as mycobacterial species. Studies have revealed that certain isoxazole derivatives exhibit antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations as low as 0.09 micrograms per milliliter, representing activity levels superior to standard antitubercular agents such as kanamycin and isoniazid. These findings suggest that isoxazole derivatives may offer novel therapeutic approaches for treating drug-resistant bacterial and mycobacterial infections.

Eigenschaften

IUPAC Name

methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO4/c1-20-11(19)8-9(17-21-10(8)12(14,15)16)6-3-2-5(18)4-7(6)13/h2-4,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAHITOQOQAJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=C(C=C2)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The isoxazole scaffold is typically constructed through a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. For this compound, the trifluoromethyl group at position 5 of the isoxazole is introduced during cycloaddition using trifluoroacetyl-derived nitrile oxides. A representative protocol involves:

  • Nitrile Oxide Generation : Treatment of 2-fluoro-4-hydroxybenzaldehyde oxime with chlorine gas in the presence of triethylamine yields the corresponding nitrile oxide .

  • Cycloaddition with Methyl Propiolate : Reacting the nitrile oxide with methyl propiolate under reflux in toluene produces the methyl 5-(trifluoromethyl)isoxazole-4-carboxylate intermediate .

Key parameters include:

  • Temperature : Reactions conducted at 80–100°C optimize cycloaddition efficiency while minimizing side reactions.

  • Solvent Choice : Toluene or dichloromethane enhances regioselectivity compared to polar solvents .

Functionalization of the Aromatic Substituent

The 2-fluoro-4-hydroxyphenyl group at position 3 is introduced via Suzuki–Miyaura coupling. This step requires careful handling of the phenolic hydroxyl group to prevent undesired side reactions:

  • Protection of the Hydroxyl Group : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF .

  • Palladium-Catalyzed Coupling : The protected bromophenyl isoxazole intermediate reacts with 2-fluoro-4-(TBS-oxy)phenylboronic acid under Pd(PPh₃)₄ catalysis. Typical conditions include:

ParameterValue
Catalyst Loading2 mol% Pd(PPh₃)₄
BaseNa₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 hours
Yield78–85%
  • Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, restoring the free phenol .

Optimization of Esterification and Purification

The methyl ester at position 4 is typically introduced early in the synthesis but may require refinement:

  • Direct Esterification : Using methyl propiolate as the dipolarophile in the cycloaddition step inherently installs the ester group .

  • Alternative Route : If the ester is introduced post-cycloaddition, methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) achieves >90% conversion .

Purification challenges arise from residual starting materials and regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients achieves >99% purity .

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant strategies for synthesizing the target compound:

ParameterCycloaddition-First Approach Coupling-First Approach
Total Steps 45
Overall Yield 62%48%
Key Advantage Fewer purification stepsFlexible substituent tuning
Purity (HPLC) 99.2%98.5%
Byproduct Formation <0.5%1.2%

The cycloaddition-first method is favored for large-scale production due to higher yields and simpler workflow .

Mitigation of Common Byproducts

  • Regioisomeric Contaminants :

    • The undesired 4-(trifluoromethyl) regioisomer forms at <3% when cycloaddition temperatures exceed 110°C . Cooling the reaction to 80°C suppresses this to <0.5%.

    • Reverse addition techniques, where the nitrile oxide is added slowly to the dipolarophile, further reduce regioisomer formation .

  • Ester Hydrolysis :

    • The methyl ester is susceptible to hydrolysis under basic conditions. Maintaining pH <8 during aqueous workups preserves ester integrity .

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) introduces challenges:

  • Solvent Volume : Cycloaddition reactions require 10 L/kg of toluene, necessitating efficient solvent recovery systems .

  • Exothermic Reactions : The coupling step releases significant heat. Jacketed reactors with controlled cooling (0–5°C) prevent thermal runaway .

  • Cost Drivers : Trifluoromethyl-containing reagents account for 65% of raw material costs, highlighting the need for recycling protocols .

Analytical Characterization

Critical quality control metrics include:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 8.23 (dd, J = 7.9 Hz, 1H, aromatic), 6.86 (s, 1H, isoxazole-H), 3.90 (s, 3H, OCH₃) .

    • ¹⁹F NMR : δ -72.42 (CF₃), -112.5 (aryl-F) .

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 305.185 [M+H]⁺, matching C₁₂H₇F₄NO₄ .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is characterized by its unique isoxazole structure, which contributes to its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

Antiviral Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit promising antiviral properties. For instance, research has shown that certain isoxazole derivatives can inhibit viral replication in various models, suggesting that this compound may possess similar activity. The compound's structural features are believed to interact with viral proteins, blocking their function and preventing the spread of infections .

Anticancer Potential

Isoxazole derivatives have been explored for their anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported that compounds with similar structures can effectively target cancer pathways, leading to reduced cell viability in tumor models .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Similar isoxazole derivatives have shown the ability to modulate inflammatory pathways, suggesting that this compound could mitigate inflammatory responses in various conditions .

Case Study 1: Antiviral Screening

In a recent screening study, a library of isoxazole derivatives was evaluated for their antiviral activity against various viruses. This compound was included in this library and demonstrated significant inhibitory effects against viral replication in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of isoxazole derivatives, where this compound was tested against several cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations, highlighting its therapeutic potential .

Wirkmechanismus

The mechanism of action of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table highlights structural analogues and their distinguishing features:

Compound Name Substituents (Positions 3, 5) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate 3: 2-fluoro-4-hydroxyphenyl; 5: CF₃ C₁₂H₈F₄NO₄ 323.20 g/mol cPLA2α inhibition; intermediate in drug synthesis
Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate 3: Phenyl; 5: CF₃ C₁₃H₁₀F₃NO₃ 309.22 g/mol Synthetic precursor; lacks hydroxyl group
Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate 3: 2,6-difluorophenyl; 5: CH₃ C₁₃H₁₁F₂NO₃ 283.23 g/mol Lower lipophilicity due to methyl vs. CF₃
3-Methyl-5-(4-trifluoromethylphenyl)isoxazole-4-carbaldehyde 3: CH₃; 5: 4-CF₃-phenyl; 4: CHO C₁₂H₈F₃NO₂ 255.19 g/mol Aldehyde group enables conjugation reactions
Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate 3: 4-bromophenyl; 5: CF₃ C₁₃H₉BrF₃NO₃ 388.12 g/mol Bromine enhances halogen bonding interactions

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 2-fluoro-4-hydroxyphenyl group in the target compound enables hydrogen bonding with biological targets (e.g., cPLA2α), unlike phenyl or bromophenyl substituents in analogues .
  • Trifluoromethyl at position 5 increases metabolic stability compared to methyl or aldehyde groups, as seen in .

Synthetic Accessibility :

  • The target compound is synthesized via multi-step routes involving condensation of methyl 2-fluoro-4-hydroxybenzoate with trifluoromethyl-substituted intermediates .
  • Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate is prepared via simpler cyclization reactions, lacking the hydroxyl group’s regioselective introduction .

Physicochemical Properties: The hydroxyl group in the target compound reduces logP compared to non-polar analogues like ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate, impacting membrane permeability . Aldehyde-containing derivatives (e.g., ) exhibit reactivity useful for further functionalization but require stabilization to prevent oxidation.

Biologische Aktivität

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate, identified by its CAS number 219939-04-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C12H7F4NO4
  • Molecular Weight : 305.18 g/mol
  • Purity : Available in purities ranging from 97% to 99% depending on the supplier .

The compound's biological activity is primarily attributed to its structural features, which facilitate interactions with various biological targets. The presence of the isoxazole ring and fluorine substituents enhances its lipophilicity and potential for cellular uptake.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • In vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines, including lung cancer A549 cells. Results indicated that it exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

Data Table: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerA549 (Lung Cancer)10–30
Apoptosis InductionVariousNot specified
CytotoxicityJurkat (Leukemia)<10

Case Studies

  • Case Study on Lung Cancer :
    • In a controlled study, this compound was administered to A549 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer activity. The study concluded that this compound could be a promising candidate for further development in lung cancer therapies .
  • Mechanistic Study :
    • Another research project explored the compound's mechanism of action at the molecular level. It was found that the compound interacts with specific proteins involved in the apoptotic pathway, leading to increased reactive oxygen species (ROS) generation and subsequent cell death in cancerous cells .

Q & A

Q. How can the ester group be selectively modified to explore structure-activity relationships (SAR)?

  • Methodology :
  • Hydrolyze the methyl ester with LiOH in THF/water, then couple with amines via EDC/HOBt to form amide derivatives.
  • Compare reactivity with Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.